Ethyl 2-methoxy-2-methylpropanoate
Description
Structure
3D Structure
Properties
CAS No. |
21127-99-1 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
ethyl 2-methoxy-2-methylpropanoate |
InChI |
InChI=1S/C7H14O3/c1-5-10-6(8)7(2,3)9-4/h5H2,1-4H3 |
InChI Key |
WVPMEZSWYJEBNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)OC |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Methoxy 2 Methylpropanoate
Hydrolytic Behavior and Kinetic Analysis
The hydrolysis of an ester is a fundamental reaction that involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction is typically slow in pure water but can be significantly accelerated by the presence of an acid or a base catalyst. masterorganicchemistry.comlookchem.comchemguide.co.uklibretexts.org
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of most esters proceeds through a bimolecular nucleophilic acyl substitution (AAC2) mechanism. The reaction is an equilibrium process, and to drive it towards the products (carboxylic acid and alcohol), a large excess of water is typically used. libretexts.orgchemistrysteps.com However, for esters with a tertiary alkyl group, such as Ethyl 2-methoxy-2-methylpropanoate, an alternative pathway, the AAL1 mechanism, becomes possible. chemistrysteps.com This pathway involves the cleavage of the alkyl-oxygen bond.
The mechanism is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. In the case of this compound, the subsequent step can be the departure of the relatively stable tertiary carbocation, (CH₃)₂C(OCH₃)C⁺=O, although the formation of a tertiary carbocation from the alcohol portion is more commonly cited for tertiary esters. Given the structure, a unimolecular SN1-type cleavage of the C-O bond can occur because it leads to the formation of a relatively stable tertiary carbocation. chemistrysteps.comyoutube.com The final products of the hydrolysis are 2-methoxy-2-methylpropanoic acid and ethanol (B145695).
Base-Promoted Hydrolysis (Saponification)
The hydrolysis of esters using a base, such as sodium hydroxide (B78521), is known as saponification. This process is effectively irreversible because the carboxylic acid formed in the reaction is immediately deprotonated by the base to form a carboxylate salt. chemguide.co.ukchemistrysteps.com This salt is resistant to nucleophilic attack by the alcohol, thus preventing the reverse reaction.
Table 1: Hydrolysis Products of this compound
| Catalyst | Reactants | Products | Mechanism |
|---|---|---|---|
| Acid (e.g., H₂SO₄) | This compound + H₂O | 2-methoxy-2-methylpropanoic Acid + Ethanol | AAL1 (likely due to tertiary structure) chemistrysteps.com |
Reduction Reactions and Product Profiles
Esters can be reduced to alcohols using strong reducing agents. The choice of reagent is crucial, as esters are less reactive than ketones or aldehydes.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for reducing esters to primary alcohols. ucalgary.caorgoreview.comlibretexts.org Weaker reagents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce esters. orgoreview.com The reduction of an ester yields two alcohol molecules: one corresponding to the acyl portion of the ester and the other from the alkoxy portion. ucalgary.ca
For this compound, reduction with LiAlH₄ would produce 2-methoxy-2-methylpropan-1-ol (B1600349) and ethanol. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbonyl carbon. ucalgary.ca This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide ion (⁻OCH₂CH₃) to form an intermediate aldehyde, 2-methoxy-2-methylpropanal. masterorganicchemistry.comjove.com This aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of LiAlH₄ to the corresponding primary alcohol, 2-methoxy-2-methylpropan-1-ol. ucalgary.ca An acidic workup is then required to protonate the resulting alkoxides to yield the final alcohol products.
It is possible to stop the reduction at the aldehyde stage by using a less reactive, sterically hindered hydride reagent such as diisobutylaluminum hydride (DIBAL-H) at low temperatures (e.g., -78 °C). libretexts.orgorgoreview.comjove.com
Table 2: Reduction of this compound
| Reagent | Conditions | Products |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄), followed by H₃O⁺ workup | Diethyl ether or THF | 2-methoxy-2-methylpropan-1-ol + Ethanol ucalgary.caorgoreview.com |
| Diisobutylaluminum Hydride (DIBAL-H) | -78 °C, followed by H₂O workup | 2-methoxy-2-methylpropanal + Ethanol libretexts.orgjove.com |
Transesterification Processes and Equilibria
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. It is an equilibrium reaction that can be catalyzed by either an acid or a base. masterorganicchemistry.comwikipedia.org The general mechanism involves a nucleophilic attack on the ester's carbonyl carbon by an alcohol, leading to a tetrahedral intermediate that can then eliminate the original alkoxy group. wikipedia.org
To shift the equilibrium toward the desired product, a large excess of the reactant alcohol is often used, or the alcohol byproduct is removed from the reaction mixture as it forms, for instance, by distillation. libretexts.orgwikipedia.org
This compound can undergo transesterification with various alcohols (R'-OH) in the presence of a catalyst. For example, reacting it with methanol (B129727) would yield Mthis compound and ethanol.
Acid-catalyzed transesterification : The acid protonates the carbonyl oxygen, making the ester more susceptible to nucleophilic attack by the incoming alcohol (R'-OH).
Base-catalyzed transesterification : The base (e.g., an alkoxide, R'O⁻) removes a proton from the reactant alcohol, making it a more potent nucleophile for attacking the carbonyl carbon. wikipedia.org
The position of the equilibrium is close to unity if the reactant and product alcohols have similar reactivities and boiling points.
Table 3: Example of Transesterification of this compound
| Reactant Alcohol | Catalyst | Products |
|---|---|---|
| Methanol (CH₃OH) | H⁺ or CH₃O⁻ | Mthis compound + Ethanol |
Oxidative Degradation Pathways
In the troposphere, organic compounds like esters are primarily degraded by reaction with hydroxyl (OH) radicals during the day. acs.orgnih.gov The reaction of this compound with OH radicals is expected to proceed via hydrogen atom abstraction from various C-H bonds within the molecule. The likely sites of abstraction are influenced by the bond dissociation energies, with bonds weakened by adjacent oxygen atoms being particularly susceptible.
The potential sites for H-abstraction are:
The methyl groups of the isobutyrate core.
The methoxy (B1213986) group (-OCH₃).
The methylene (B1212753) group of the ethyl ester (-OCH₂CH₃).
The methyl group of the ethyl ester (-OCH₂CH₃).
Based on studies of similar esters and ethers, H-abstraction is most favored at the -OCH₂- group of the ethyl moiety and the -OCH₃ group, as these positions are activated by the adjacent oxygen atoms. acs.orgresearchgate.netacs.org For example, theoretical studies on ethyl propionate (B1217596) show that OH radicals abstract hydrogen atoms predominantly from the –OCH₂– group (about 80% of the time). acs.org
The initial reaction creates a carbon-centered radical, which then rapidly reacts with atmospheric oxygen (O₂) to form a peroxy radical (RO₂). The subsequent fate of this peroxy radical is complex and can involve reactions with nitric oxide (NO) or other peroxy radicals, leading to the formation of various oxygenated products such as aldehydes, hydroperoxides, and other esters. copernicus.org
Table 4: Representative Rate Constants for Reactions of Esters with OH Radicals at ~298 K
| Ester | Rate Constant (kOH) (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|
| Ethyl Propionate | (2.14 ± 0.21) × 10⁻¹² | acs.org |
| Methyl Methacrylate | (4.15 ± 0.32) × 10⁻¹¹ | researchgate.net |
In the absence of light, radical-initiated decomposition can be induced by the presence of a radical initiator (e.g., a peroxide). The process would begin with the abstraction of a hydrogen atom from the ester by the initiator radical, forming a carbon-centered radical as described in the photo-oxidation section.
The stability of the resulting radical would influence the primary site of attack. The tertiary carbon of the isobutyrate group is a potential site, but abstraction from the positions alpha to the oxygen atoms (methoxy and ethoxy groups) is generally more favorable.
Once formed, the alkyl radical on the ester molecule can undergo several reactions:
Fragmentation (β-scission): The radical can break apart, leading to smaller molecules. For instance, a radical at the α-carbon could lead to the elimination of a methyl radical or other fragments.
Intramolecular rearrangement: The radical could rearrange via a hydrogen shift to form a more stable radical isomer.
Reaction with other molecules: The radical can propagate a chain reaction by abstracting a hydrogen atom from another ester molecule.
The specific products would depend heavily on the reaction conditions, such as temperature and the concentration of other species.
When heated to high temperatures in the absence of oxygen (pyrolysis), esters can undergo decomposition through several pathways. For this compound, two main mechanisms are plausible.
Concerted Syn-Elimination (Ei Mechanism): Esters that possess a β-hydrogen atom on the alcohol portion can undergo a concerted intramolecular elimination reaction through a six-membered cyclic transition state. wikipedia.orgorganic-chemistry.org This is a common pathway for ethyl esters. researchgate.net In this case, this compound would decompose to yield 2-methoxy-2-methylpropanoic acid and ethylene (B1197577). This reaction is typically carried out in the gas phase at temperatures of 400-500 °C. aklectures.com
Bond Fission: At very high temperatures, thermal degradation can occur through the homolytic cleavage of the weakest bonds in the molecule. researchgate.net For esters, the C-O bonds of the ester linkage are potential sites for fission. Studies on the pyrolysis of 2-methoxyethanol (B45455) have shown that C-C and C-O bond fissions are significant decomposition pathways at high temperatures. scienceopen.com For this compound, this could lead to a variety of radical fragments, initiating a complex series of chain reactions. Tertiary esters are also noted to be less thermally stable than primary or secondary esters. lookchem.com Recent studies on ethyl propionate pyrolysis indicate that it decomposes faster than methyl propanoate, with key products including ethylene and carbon monoxide. researchgate.netresearchgate.net The presence of the o-methoxy group has been shown in other molecular systems to alter thermal decomposition mechanisms and increase char yield. acs.org
The dominant pathway will depend on the specific temperature and pressure conditions of the pyrolysis.
Catalytic Transformations Involving this compound
The catalytic transformation of esters is a cornerstone of synthetic organic chemistry, enabling their conversion into a wide array of other functional groups. For this compound, key transformations would include hydrogenation and oxidation, although specific catalytic systems for this substrate are not extensively documented. The reactivity can be projected based on studies of similar molecules.
Catalytic Hydrogenation:
The reduction of esters to alcohols is a fundamental transformation. Homogeneous and heterogeneous catalysts are employed for this purpose, often requiring forcing conditions. For α-alkoxy esters like this compound, catalytic hydrogenation would cleave the ester linkage to produce 2-methoxy-2-methylpropan-1-ol and ethanol.
Recent advancements in catalysis have led to the development of more efficient systems for ester hydrogenation. For instance, ruthenium-based catalysts, such as those from the Gusev™ catalyst family, have shown high activity for the reduction of various esters to alcohols under milder conditions, offering a greener alternative to traditional metal hydrides. matthey.com Molybdenum complexes with bidentate bis(NHC) ligands have also proven effective for the catalytic hydrogenation of a broad range of aliphatic and aromatic esters. acs.org These catalysts tolerate various functional groups, suggesting they could be applicable to the hydrogenation of α-methoxy esters. acs.org
A study on the enantioselective transfer hydrogenation of α-methoxyimino-β-keto esters using a Noyori-Ikariya ruthenium complex demonstrates the catalytic reduction in the presence of an α-methoxy-related group. acs.orgnih.gov This suggests that the methoxy group in this compound would likely be compatible with such catalytic systems.
Catalytic Oxidation:
The oxidation of this compound could potentially target the ether linkage or the ester group itself. Direct catalytic α-oxidation of the carboxylic acid derivative could lead to the formation of α-hydroxy or keto acid derivatives. Research has shown the development of iron/alkali metal cooperative redox active catalysis for the chemoselective α-oxidation of various carboxylic acids. acs.org
Alternatively, catalytic systems could be envisioned to oxidize the alcohol moiety that would be produced from the hydrolysis of the ester. For example, single-atomic cobalt compounds have been shown to catalyze the oxidative cross-esterification of various alcohols in the presence of hydrogen peroxide. nih.gov
The following table summarizes potential catalytic transformations for this compound based on analogous reactions.
| Transformation | Catalyst Type | Potential Products | Reference Analogue |
| Hydrogenation | Ruthenium-based (e.g., Gusev™ catalysts), Molybdenum-based (bis(NHC) complexes) | 2-methoxy-2-methylpropan-1-ol, Ethanol | Various aliphatic and aromatic esters |
| Oxidation | Iron/alkali metal cooperative redox catalysts | α-hydroxy or keto acid derivatives | Various carboxylic acids |
Reaction Dynamics with Specific Chemical Species
The study of reaction dynamics provides insight into the rates and pathways of chemical reactions. For this compound, key reactions include hydrolysis, pyrolysis, and reactions with radical species.
Hydrolysis:
Ester hydrolysis is a fundamental reaction that can be catalyzed by either acid or base. jk-sci.comucalgary.ca
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is an equilibrium process. chemistrysteps.com The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water to form a tetrahedral intermediate. ucalgary.ca For sterically hindered esters, or those with a tertiary alkyl group, the mechanism can shift towards an SN1 pathway involving cleavage of the alkyl-oxygen bond. chemistrysteps.comucoz.com Given the tertiary nature of the carbon bearing the methoxy group, an AAL1 mechanism (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) could be a plausible pathway for the hydrolysis of this compound under acidic conditions. ucoz.com
Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible due to the deprotonation of the resulting carboxylic acid by the base. chemistrysteps.commasterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to release the alkoxide leaving group. ucalgary.camasterorganicchemistry.com For sterically hindered esters, saponification can be significantly slower.
Pyrolysis:
The gas-phase pyrolysis of esters is a classic example of a retro-ene reaction, proceeding through a cyclic transition state to yield an alkene and a carboxylic acid. lookchemmall.comorganic-chemistry.org This reaction requires the presence of a β-hydrogen on the alkyl group of the ester. In the case of this compound, the ethyl group possesses β-hydrogens, making it susceptible to pyrolysis to potentially form ethene and 2-methoxy-2-methylpropanoic acid. Studies on the pyrolysis of substituted ethyl acetates have shown that the reaction rates are influenced by electronic and steric effects of the substituents. rsc.orgrsc.org
Reaction with Radical Species:
In atmospheric chemistry, the dominant gas-phase removal process for esters is their reaction with hydroxyl (OH) radicals. nih.gov The rate coefficients for the reaction of OH radicals with esters similar to this compound have been determined. For example, the rate constant for the reaction of OH with methyl 2-methylpropanoate (B1197409) was measured at 296 K. nih.gov The reaction typically proceeds via hydrogen abstraction from the C-H bonds of the ester. The presence of the methoxy group in this compound introduces additional sites for hydrogen abstraction. Studies on the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol have identified products resulting from hydrogen abstraction at various positions, leading to the formation of different carbonyl compounds. researchgate.net Similarly, the reaction of this compound with OH radicals would be expected to produce a variety of products depending on the initial site of hydrogen abstraction.
The following table presents kinetic data for the reaction of OH radicals with analogous esters.
| Reactant | Rate Coefficient (k) at 296 K (cm³ molecule⁻¹ s⁻¹) | Reference |
| Ethyl propanoate | (2.98 ± 1.32) × 10⁻¹² exp[(209 ± 139)/T] | nih.gov |
| Methyl 2-methylpropanoate | (5.35 ± 3.34) × 10⁻¹² exp[(180 ± 194)/T] | nih.gov |
| 3-Methoxy-3-methyl-1-butanol | (1.64 ± 0.18) × 10⁻¹¹ | researchgate.net |
Elucidation of Reaction Mechanisms via Intermediates and Transition States
The detailed understanding of a reaction mechanism involves the characterization of transient species such as intermediates and transition states. While specific studies on this compound are lacking, the mechanisms of key ester reactions have been extensively studied through experimental and computational methods.
Ester Hydrolysis Mechanism:
Transition State in Hydrolysis: Computational studies using density functional theory (DFT) have been employed to model the transition states of ester hydrolysis. nih.gov For the hydrolysis of a peptidyl-tRNA mimic, kinetic isotope effects were used to determine that the transition state is nearly tetrahedral. nih.gov The transition state for the acid-catalyzed hydrolysis of esters has been studied, and its acidity can be influenced by substituents in the acyl or alkyl portions of the molecule. arkat-usa.org
The general mechanism for base-catalyzed ester hydrolysis is depicted below:
Nucleophilic Attack: The hydroxide ion attacks the electrophilic carbonyl carbon.
Formation of Tetrahedral Intermediate: A transient, negatively charged tetrahedral intermediate is formed.
Collapse of Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide leaving group.
Proton Transfer: A rapid acid-base reaction occurs where the alkoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion. masterorganicchemistry.com
Computational Mechanistic Studies:
Quantum chemical calculations are powerful tools for elucidating reaction mechanisms. For instance, a computational study on the reaction between 2-methoxyfuran (B1219529) and an electrophile investigated multiple possible zwitterionic intermediates and transition states, ultimately revealing a reaction pathway different from what was initially postulated. acs.org Such computational approaches could be applied to study the reactions of this compound to map out the potential energy surfaces, identify intermediates and transition states, and predict reaction outcomes.
Advanced Spectroscopic and Analytical Characterization Methodologies
Hyphenated Analytical Techniques in Research
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, provide a powerful approach for the analysis of complex mixtures and the definitive identification of individual components. These techniques are particularly valuable in research settings for the detailed characterization of novel or intricate molecules like Ethyl 2-methoxy-2-methylpropanoate. The most prominent and relevant of these techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
The principle behind hyphenated techniques lies in the synergistic combination of the separation power of chromatography with the identification capabilities of spectrometry. chromatographyonline.com Chromatography separates the components of a mixture, and the subsequent spectroscopic analysis provides detailed structural information, allowing for precise identification. chromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is a robust technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, which is expected to be a volatile ester, GC-MS would be a primary analytical tool. The gas chromatograph separates the compound from any impurities or other components in a sample mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This process generates a unique mass spectrum that serves as a molecular fingerprint.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For less volatile derivatives or when analyzing complex matrices, Liquid Chromatography-Mass Spectrometry is an invaluable technique. LC separates compounds based on their interactions with the stationary and mobile phases, making it suitable for a wide range of analytes. researchgate.net When coupled with mass spectrometry, it provides high-sensitivity detection and structural information. researchgate.net
Although direct LC-MS studies on this compound are not documented in the available literature, the application of LC-MS for the analysis of other esters and monomers in various applications, such as in adhesives or polymers, is well-established. chromatographyonline.comwaters.com For example, LC-MS methods have been developed for the simultaneous determination of multiple residual monomers in adhesives, demonstrating the technique's capability to handle complex samples and provide accurate quantification. chromatographyonline.com A similar approach could be employed for the analysis of this compound in relevant research contexts.
Data Interpretation and Research Findings
The power of hyphenated techniques lies in the rich data they provide. The retention time from the chromatography component gives information about the compound's physical properties, while the mass spectrum provides definitive structural information. In the absence of direct research findings for this compound, we can infer the type of data that would be generated and its significance.
A hypothetical GC-MS analysis of this compound would yield a specific retention time under defined chromatographic conditions and a mass spectrum with a molecular ion peak corresponding to its molecular weight, along with a series of fragment ions. The table below illustrates the kind of data that would be sought in such an analysis.
| Analytical Parameter | Expected Information | Significance in Research |
|---|---|---|
| GC Retention Time | A specific time at which the compound elutes from the GC column. | Aids in the identification and separation from other components in a mixture. |
| Molecular Ion Peak (m/z) | A peak in the mass spectrum corresponding to the intact molecule's mass. For C7H14O3, the expected molecular weight is approximately 146.18 g/mol. | Confirms the molecular weight of the compound. |
| Key Fragment Ions (m/z) | Characteristic smaller mass peaks resulting from the fragmentation of the molecule. Expected fragments could correspond to the loss of -OCH2CH3, -OCH3, -C(O)OCH2CH3, etc. | Provides structural information to confirm the identity of the compound and distinguish it from isomers. |
Similarly, an LC-MS analysis would provide analogous data, with the liquid chromatography retention time being a key parameter. The choice between GC-MS and LC-MS would depend on the specific research question, the volatility of the compound, and the complexity of the sample matrix.
While a dedicated body of research on the hyphenated analytical techniques applied specifically to this compound is not currently available, the principles and methodologies are well-established within the field of analytical chemistry. The application of GC-MS and LC-MS would be the standard and most effective approach for its comprehensive characterization in any research endeavor.
Computational and Theoretical Chemistry Studies of Ethyl 2 Methoxy 2 Methylpropanoate
Density Functional Theory (DFT) Calculations
Searches for Density Functional Theory (DFT) calculations specifically applied to Ethyl 2-methoxy-2-methylpropanoate did not yield any relevant studies. Therefore, data for the following subsections are unavailable.
There are no published studies detailing the electronic structure of this compound through DFT calculations. Information regarding its molecular orbitals, electron density distribution, and electrostatic potential maps is not available in the reviewed literature.
A computational analysis of the conformational landscapes of this compound has not been reported. While general principles suggest that esters typically prefer a Z-conformation and that significant steric hindrance exists around the quaternary carbon, specific studies identifying the stable conformers and their relative energies for this molecule are absent.
No literature was found where DFT or other theoretical methods were used to predict the spectroscopic parameters (such as NMR, IR, or Raman spectra) of this compound.
Reaction Pathway Modeling and Transition State Characterization
The scientific literature lacks specific studies on the modeling of reaction pathways or the characterization of transition states involving this compound.
There are no available studies that computationally predict the kinetic rate constants for reactions in which this compound is a reactant.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations could provide detailed insights into its behavior in various environments, particularly its interactions with other molecules, such as solvents or other chemical species.
Detailed Research Findings:
In a typical MD simulation study of this compound, a system would be constructed by placing a number of these molecules in a simulation box, often with a solvent like water or an organic solvent, to observe their interactions at an atomistic level. The forces between the atoms would be calculated using a force field, and Newton's laws of motion would be solved iteratively to trace the trajectories of the atoms and molecules.
The analysis of these trajectories would reveal key aspects of the intermolecular interactions dominated by van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonding with protic solvents. The ether and ester functional groups in this compound would be of particular interest. The ester group's carbonyl oxygen can act as a hydrogen bond acceptor, while the ether linkage also influences the molecule's polarity and interaction potential. psiberg.com
Researchers would analyze various parameters from the simulation to quantify these interactions. This includes the radial distribution function (RDF), which describes the probability of finding another atom at a certain distance from a reference atom, and the number of hydrogen bonds formed over time. Such studies are crucial for understanding the compound's behavior in solutions and its miscibility with other substances. While general principles of MD simulations are well-established for various molecules, including esters and ethers, specific quantitative data from simulations focused solely on this compound is not readily found in the surveyed literature. acs.orgacs.org
Table 5.3: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound
| Interaction Type | Key Atomic Groups Involved | Potential Insights from MD |
| Van der Waals | Alkyl chains (ethyl, methyl) | Dominant forces contributing to bulk properties and miscibility with non-polar substances. |
| Dipole-Dipole | Ester (C=O) and Ether (C-O-C) groups | Governs orientation preferences between molecules and interactions with polar solvents. |
| Hydrogen Bonding (with protic solvents) | Carbonyl Oxygen (C=O) as acceptor | Determines solubility and interaction strength in protic media like water or alcohols. |
Note: The data in this table is illustrative and intended to show the type of information that would be generated from molecular dynamics simulations. Specific values are not provided due to the lack of published research for this specific compound.
Quantitative Structure-Property Relationship (QSPR) Studies (focused on chemical properties only)
Quantitative Structure-Property Relationship (QSPR) models are theoretical models that aim to predict the properties of chemical compounds based on their molecular structure. nih.gov These models are built by finding a mathematical relationship between the chemical property of interest and a set of molecular descriptors derived from the compound's structure. For this compound, QSPR studies could be employed to predict a range of its chemical properties without the need for experimental measurements.
Detailed Research Findings:
A QSPR study for this compound would begin with the calculation of a wide array of molecular descriptors. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), geometrical descriptors (e.g., molecular surface area), and quantum-chemical descriptors (e.g., partial charges, dipole moment).
Once the descriptors are calculated, a dataset of known chemical properties for a series of structurally related compounds (e.g., other alkoxy esters) would be compiled. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates the descriptors with the property of interest.
For this compound, QSPR models could predict properties such as its boiling point, vapor pressure, and octanol-water partition coefficient (logP), which are crucial for understanding its environmental fate and behavior in chemical processes. While QSPR studies have been successfully applied to various classes of esters for property prediction, specific models and predicted data for this compound are not available in the reviewed scientific literature. researchgate.netresearchgate.net
Table 5.4: Illustrative Predicted Chemical Properties from a Hypothetical QSPR Study of this compound
| Chemical Property | Predicted Value (Hypothetical) | Type of Descriptors Used |
| Boiling Point (°C) | Data not available | Topological and Constitutional |
| Vapor Pressure (Pa at 25°C) | Data not available | Geometrical and Quantum-Chemical |
| Octanol-Water Partition Coefficient (logP) | Data not available | Constitutional and Topological |
| Enthalpy of Vaporization (kJ/mol) | Data not available | Topological and Quantum-Chemical |
Note: The data in this table is for illustrative purposes only to demonstrate the potential output of a QSPR study. The values are hypothetical due to the absence of specific QSPR research for this compound in the available literature.
Applications in Chemical Science and Technology
Role as a Synthetic Intermediate in Organic Synthesis
While the structure of Ethyl 2-methoxy-2-methylpropanoate, featuring a protected carboxylic acid and a tertiary ether, suggests potential for use as a building block in complex organic synthesis, a review of the current scientific literature indicates that it is not widely employed as a common synthetic intermediate. Its primary documented use is in more specialized fields, as detailed in the following sections.
Applications in Polymer Chemistry and Controlled Radical Polymerization
A significant application of this compound is found in the field of polymer chemistry. A Japanese patent has identified the compound for use as a radical polymerization initiator. google.com In this role, the molecule can be induced to decompose, typically through heat or light, to form reactive radical species. These radicals then initiate a chain reaction with monomer units, leading to the formation of a polymer. The specific structure of the initiator can influence the properties of the resulting polymer, making the selection of initiators like this compound a critical aspect of polymer design.
Solvent Properties and Utilization in Reaction Media
Environmental Chemistry Research
The release of volatile organic compounds (VOCs) into the environment necessitates research into their atmospheric fate and biodegradability.
Once in the atmosphere, the dominant chemical removal pathway for compounds like this compound is oxidation initiated by hydroxyl (OH) radicals during the daytime. nih.govyoutube.comresearchgate.net The rate of this reaction determines the atmospheric lifetime of the compound. While a specific rate constant for this compound has not been published, data from related ethers and esters can provide an estimate.
The reaction proceeds via H-atom abstraction by the OH radical. The possible abstraction sites on the molecule include the methyl groups of the ether and the propanoate backbone, and the ethyl group of the ester. The rate constants for OH radical reactions with similar compounds are presented below.
| Compound | kOH (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ)¹ | Reference |
|---|---|---|---|
| Methyl n-butyl ether | 1.14 x 10⁻¹¹ | ~1 day | researchgate.net |
| Ethyl propyl ether | 9.39 x 10⁻¹² | ~1.2 days | researchgate.net |
| Methyl methacrylate | 4.15 x 10⁻¹¹ | ~6.5 hours | acs.org |
| Ethyl acrylate | 1.9 x 10⁻¹¹ | ~14 hours | youtube.com |
| cis-3-Hexenyl isobutyrate | 4.84 x 10⁻¹¹ | ~5.6 hours | researchgate.net |
¹Calculated using the formula τ = 1 / (kOH * [OH]), assuming a global average 24-hour OH concentration of 1.0 x 10⁶ molecules cm⁻³.
Based on these values, the atmospheric lifetime of this compound is expected to be on the order of hours to a few days. The resulting alkoxy radicals formed after H-abstraction would undergo further reactions, such as unimolecular decomposition or reaction with oxygen, contributing to the formation of secondary atmospheric pollutants like ozone and other oxygenated VOCs. researchgate.netnih.gov
The environmental biodegradation of this compound would involve the cleavage of its two key functional groups: the ether bond and the ester bond. Microbial degradation is a primary mechanism for the removal of such compounds from soil and water. asm.org
Ether Bond Cleavage: The biodegradation of ethers, particularly tertiary ethers like the one in this molecule, has been studied for compounds like MTBE. Propane-oxidizing bacteria can initiate degradation by oxidizing the methoxy (B1213986) group, leading to the cleavage of the ether bond and the formation of an alcohol (tert-butyl alcohol in the case of MTBE) and formaldehyde. frontiersin.org Specialized enzymes known as β-etherases, found in certain bacteria like Sphingomonads, are also known to cleave ether linkages in complex molecules. nih.gov A plausible initial step for the biodegradation of this compound is the microbial oxidation of its methoxy group to yield ethyl 2-hydroxy-2-methylpropanoate and formaldehyde.
Ester Bond Hydrolysis: Ester linkages are readily hydrolyzed by a wide range of microbial esterase enzymes to yield a carboxylic acid and an alcohol. asm.org Therefore, the ester group in this compound or its degradation products would be hydrolyzed to 2-methoxy-2-methylpropanoic acid and ethanol (B145695), or 2-hydroxy-2-methylpropanoic acid and ethanol, respectively.
These smaller, oxygenated molecules can then be further metabolized and potentially mineralized to carbon dioxide and water by various microorganisms.
Analytical Chemistry Applications
A review of the scientific literature does not indicate any specific, documented applications of this compound in the field of analytical chemistry. It has not been reported as a common internal standard for methods like gas or liquid chromatography, nor has it been identified as a significant biomarker for specific processes or exposures.
Use as a Chemical Standard in Method Development
There is currently no readily available scientific literature or technical documentation to suggest that this compound is used as a chemical standard for method development. Analytical standards are compounds of a known purity and concentration used to calibrate instruments and validate analytical methods. The lack of accessible data on its use in this capacity suggests that it is not a commonly employed standard in routine analytical chemistry.
For a compound to be utilized as a chemical standard, it typically needs to be commercially available in a highly purified form, with comprehensive data on its stability and chemical properties. The absence of such information for this compound limits its applicability in this context.
Detection and Quantification in Complex Matrices as Research Markers (e.g., aging markers)
Similarly, a comprehensive search of scientific databases and research articles did not yield any studies where this compound is detected, quantified, or utilized as a research marker in complex matrices. Research markers, such as aging markers, are specific molecules whose presence or concentration can indicate a particular biological state or process.
The investigation of volatile and semi-volatile organic compounds as potential biomarkers is an active area of research. However, there is no specific evidence to link this compound to any such studies. Its potential presence in biological or environmental samples and any correlation with physiological or pathological conditions remain unexplored in the available scientific literature.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
